6-(4-Fluorophenyl)picolinic acid
Overview
Description
6-(4-Fluorophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a fluorophenyl group attached to the sixth position of the picolinic acid structure
Mechanism of Action
Target of Action
The primary target of 6-(4-Fluorophenyl)picolinic acid is believed to be zinc finger proteins (ZFPs) . ZFPs play a crucial role in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
this compound interacts with its targets by binding to ZFPs . This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction leads to significant changes in the cellular processes that these proteins regulate.
Biochemical Pathways
It is known that picolinic acid, a related compound, plays a key role in zinc transport . This suggests that this compound may also influence pathways related to zinc transport and homeostasis.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
It is known that picolinic acid, a related compound, has been shown to be an anti-viral in vitro and in vivo . This suggests that this compound may also have anti-viral properties.
Action Environment
It is known that related compounds, such as picolinic acid, can have their activity influenced by factors such as ph and the presence of other ions .
Biochemical Analysis
Biochemical Properties
6-(4-Fluorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to zinc finger proteins, altering their structure and inhibiting their function . These proteins are crucial for viral replication and packaging, as well as maintaining normal cellular homeostasis. By disrupting these processes, this compound exhibits antiviral properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been demonstrated to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . This action not only prevents viral replication but also impacts the overall cellular metabolism and gene expression related to viral entry and replication processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as zinc finger proteins, and alters their structure, thereby inhibiting their function . This inhibition disrupts viral replication and packaging. Additionally, it interferes with cellular endocytosis and compromises viral membrane integrity, further preventing viral entry into host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its antiviral activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound has been observed to have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antiviral activity without notable adverse effects . At higher doses, toxic effects may be observed, including disruptions in normal cellular functions and potential toxicity to vital organs . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence its interactions with other biomolecules and its overall efficacy in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenyl)picolinic acid typically involves the reaction of 4-fluorobenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a diazotizing reagent followed by fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the steps of diazotization, fluorination, and subsequent purification. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Fluorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-(4-Fluorophenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of herbicides and other agrochemicals
Comparison with Similar Compounds
- Picolinic acid
- Halauxifen-methyl
- Florpyrauxifen-benzyl
Comparison: 6-(4-Fluorophenyl)picolinic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. Compared to picolinic acid, it exhibits enhanced stability and reactivity. Halauxifen-methyl and florpyrauxifen-benzyl are also picolinic acid derivatives but differ in their specific substituents and applications .
Properties
IUPAC Name |
6-(4-fluorophenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEVXEKXCIBZMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610616 | |
Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863704-60-3 | |
Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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